molecular formula C5H12N2O2S B15259773 N-[1-(aminomethyl)cyclopropyl]methanesulfonamide

N-[1-(aminomethyl)cyclopropyl]methanesulfonamide

Cat. No.: B15259773
M. Wt: 164.23 g/mol
InChI Key: SPZUXJBRBOEALJ-UHFFFAOYSA-N
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Description

N-[1-(aminomethyl)cyclopropyl]methanesulfonamide is a chemical compound with the molecular formula C₅H₁₂N₂O₂S. It is a member of the sulfonamide family, which is characterized by the presence of a sulfonyl group attached to an amine group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(aminomethyl)cyclopropyl]methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of methanesulfonyl chloride with 1-(aminomethyl)cyclopropane in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

CH3SO2Cl+C4H7NH2CH3SO2NH(C4H7CH2)+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_4\text{H}_7\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{NH}(\text{C}_4\text{H}_7\text{CH}_2) + \text{HCl} CH3​SO2​Cl+C4​H7​NH2​→CH3​SO2​NH(C4​H7​CH2​)+HCl

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(aminomethyl)cyclopropyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(aminomethyl)cyclopropyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential as an antibacterial agent and other therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclopropyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt biological pathways. This mechanism is similar to that of other sulfonamide-based drugs, which often target bacterial enzymes involved in folate synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(aminomethyl)cyclopropyl]methanesulfonamide is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other sulfonamides .

Properties

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

IUPAC Name

N-[1-(aminomethyl)cyclopropyl]methanesulfonamide

InChI

InChI=1S/C5H12N2O2S/c1-10(8,9)7-5(4-6)2-3-5/h7H,2-4,6H2,1H3

InChI Key

SPZUXJBRBOEALJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1(CC1)CN

Origin of Product

United States

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